Exo-2-norbornylzinc bromide 0.5m solut&
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H11BrZn |
|---|---|
Molecular Weight |
240.4 g/mol |
InChI |
InChI=1S/C7H11.BrH.Zn/c1-2-7-4-3-6(1)5-7;;/h1,6-7H,2-5H2;1H;/q-1;;+2/p-1 |
InChI Key |
JEXFPFZAWUXDFP-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2CC1C[CH-]2.[Zn+2].[Br-] |
Origin of Product |
United States |
Academic Context and Significance of Exo 2 Norbornylzinc Bromide
Introduction to Organozinc Reagents in Organic Synthesis
Organozinc reagents hold a distinguished position in the history and practice of organic chemistry. wikipedia.org First prepared by Edward Frankland in 1848, they were among the earliest organometallic compounds to be synthesized. wikipedia.org Despite this early start, they were largely overshadowed by the more reactive Grignard and organolithium reagents for a considerable period. However, the 20th and 21st centuries have witnessed a renaissance in the application of organozinc chemistry, driven by the discovery of their milder reactivity, which translates to higher chemoselectivity and functional group tolerance. sigmaaldrich.comresearchgate.net
These reagents are typically prepared through the direct insertion of zinc metal into an organic halide or via transmetalation reactions. slideshare.net A significant advancement in their preparation came with the use of activated zinc, such as Rieke® Zinc, which allows for the direct reaction with a wider range of organic halides, including those bearing sensitive functional groups like esters, nitriles, and amides. sigmaaldrich.com
The reactivity of organozinc reagents is characterized by the relatively covalent nature of the carbon-zinc bond. organicreactions.org This lower ionicity, compared to their magnesium and lithium counterparts, renders them less nucleophilic and basic, thus preventing unwanted side reactions with many functional groups. slideshare.net Their utility is significantly expanded through their participation in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgorganic-chemistry.orgwikipedia.org In these reactions, the organozinc compound transfers its organic group to a palladium or nickel catalyst, which then couples with an organic halide to form a new carbon-carbon bond. wikipedia.org This powerful methodology has become a cornerstone of modern synthetic chemistry.
Beyond cross-coupling, organozinc reagents are employed in a variety of other transformations, including:
Reformatsky Reaction: The reaction of an α-haloester with a carbonyl compound in the presence of zinc to form a β-hydroxyester. wikipedia.org
Simmons-Smith Reaction: The cyclopropanation of alkenes using a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple.
Barbier Reaction: A one-pot reaction similar to the Grignard reaction where the organozinc reagent is generated in situ in the presence of the carbonyl substrate. wikipedia.org
The following table provides a brief overview of key milestones in the history of organozinc chemistry:
| Year | Discovery/Development | Key Contributor(s) | Significance |
| 1848 | First synthesis of an organozinc compound (diethylzinc) | Edward Frankland | Marked the beginning of organozinc chemistry. wikipedia.org |
| 1977 | Development of the Negishi coupling | Ei-ichi Negishi | Revolutionized C-C bond formation with broad scope and functional group tolerance. organic-chemistry.org |
| Late 20th Century | Introduction of Rieke® Zinc | Reuben D. Rieke | Enabled the direct synthesis of functionalized organozinc reagents. sigmaaldrich.com |
Unique Structural and Reactivity Characteristics of the Norbornyl Moiety in Organometallics
The norbornyl framework, a bridged bicyclic hydrocarbon, imparts a unique set of structural and reactivity characteristics when incorporated into organometallic compounds. Its rigid, three-dimensional structure plays a crucial role in dictating the stability and reaction pathways of its metallic derivatives.
One of the most significant features of the 1-norbornyl group is its inherent resistance to β-hydride elimination. rsc.org This common decomposition pathway for many organometallic compounds is sterically hindered in the norbornyl system. The rigid bicyclic structure prevents the metal center, the α-carbon, the β-hydrogen, and the β-carbon from achieving the necessary coplanar arrangement for this elimination to occur. This steric hindrance contributes significantly to the enhanced thermal stability of norbornyl-metal complexes. rsc.org
The reactivity of the norbornyl moiety is also influenced by its electronic properties. The strained bicyclic system can affect the hybridization of the carbon atoms and the electron density at the metal-carbon bond. The well-documented formation of the non-classical 2-norbornyl cation highlights the unusual electronic nature of this framework, where charge is delocalized over multiple carbon atoms. researchgate.net While the organozinc bond is primarily covalent, the inherent electronic properties of the norbornyl group can still influence its nucleophilicity and its behavior in transmetalation steps during catalytic cycles.
Overview of Exo-2-Norbornylzinc Bromide as a Specialized Reagent
Exo-2-norbornylzinc bromide is a specific organozinc halide that has emerged as a valuable tool for the introduction of the 2-norbornyl group in a stereochemically defined manner. The "exo" designation specifies the stereochemistry at the C-2 position of the norbornyl ring, where the zinc-bromide moiety is directed away from the six-membered ring and towards the one-carbon bridge.
The primary application of exo-2-norbornylzinc bromide lies in its use as a nucleophilic partner in palladium-catalyzed Negishi cross-coupling reactions. organic-chemistry.orgnih.govmit.edu This allows for the formation of a carbon-carbon bond between the C-2 position of the norbornyl group and a variety of sp-, sp2-, and sp3-hybridized carbon centers of organic halides. The reaction is particularly useful for the synthesis of complex molecules where the rigid and bulky norbornyl group can be strategically incorporated to influence molecular shape and properties.
The preparation of exo-2-norbornylzinc bromide typically involves the direct insertion of activated zinc into exo-2-norbornyl bromide. The use of activating agents for the zinc is often crucial for achieving efficient conversion. sigmaaldrich.com The resulting organozinc reagent is generally used as a solution, with a common concentration being 0.5 M in a suitable solvent like tetrahydrofuran (B95107).
The reactivity of exo-2-norbornylzinc bromide in Negishi coupling is influenced by several factors, including the choice of palladium catalyst and ligands. The steric hindrance of the secondary alkylzinc halide necessitates the use of specific ligand systems that can facilitate the transmetalation and reductive elimination steps of the catalytic cycle while suppressing potential side reactions like β-hydride elimination, even though it is disfavored in the norbornyl system. organic-chemistry.org The successful coupling of secondary alkylzinc halides like exo-2-norbornylzinc bromide with a range of aryl bromides and chlorides has been demonstrated, showcasing its utility in constructing C(sp3)-C(sp2) bonds. organic-chemistry.org
The following table summarizes some key properties and applications of Exo-2-Norbornylzinc Bromide:
| Property/Application | Description |
| Structure | A secondary alkylzinc halide with the zinc-bromide moiety in the exo position of the norbornyl ring. |
| Primary Application | Negishi cross-coupling reactions for the formation of C-C bonds. organic-chemistry.orgnih.govmit.edu |
| Key Advantage | Allows for the stereospecific introduction of the 2-norbornyl group. |
| Preparation | Typically via direct insertion of activated zinc into exo-2-norbornyl bromide. sigmaaldrich.com |
| Common Form | 0.5 M solution in a solvent such as tetrahydrofuran. |
Synthesis and Preparation Methodologies of Exo 2 Norbornylzinc Bromide
Generation via Oxidative Addition of Highly Reactive Zinc (Rieke Zinc) to Organic Halides
A prevalent and efficient method for the synthesis of exo-2-norbornylzinc bromide is the oxidative addition of a highly reactive form of zinc, known as Rieke Zinc, to the corresponding organic halide. Rieke Zinc is generated by the reduction of zinc salts, such as ZnCl₂, with a potent reducing agent like lithium or sodium, which produces a high-surface-area, finely divided zinc powder with enhanced reactivity. wikipedia.org This heightened reactivity allows for the direct insertion of zinc into the carbon-halogen bond of alkyl halides under milder conditions than are possible with standard zinc dust. researchgate.net
The general mechanism involves the transfer of an electron from the zinc metal to the organic halide, leading to a radical anion that fragments to form an alkyl radical and a halide ion. A second single-electron transfer to the radical or direct combination with the surface-bound organozinc intermediate completes the formation of the organozinc halide. The process can be summarized by the following reaction scheme:
R-X + Zn* → [R-X]•⁻Zn•⁺ → R• + X⁻ + Zn•⁺ → RZnX (where R = exo-2-norbornyl, X = Br, and Zn = Rieke Zinc)*
This method is particularly advantageous as it tolerates a wide variety of functional groups in the organic halide, a significant benefit over more reactive organometallic reagents like Grignard or organolithium compounds. researchgate.net
The specific precursor required for the synthesis is exo-2-norbornyl bromide. The stereochemistry of the starting material is crucial as the zinc insertion occurs with retention of configuration, yielding the desired exo isomer of the organozinc reagent. The exo isomer is often preferred due to steric accessibility in subsequent reactions.
The synthesis of exo-2-norbornyl bromide can be achieved through several established organic transformations. A common starting material is norbornene, which can be hydrobrominated. However, direct hydrobromination often leads to a mixture of products, including rearranged species, due to the involvement of the non-classical 2-norbornyl cation. wikipedia.org A more controlled synthesis might involve the conversion of 2-norbornanone to the corresponding alcohol, 2-norbornanol. orgsyn.org Reduction of 2-norbornanone typically yields a mixture of exo and endo alcohols, from which the exo isomer can be isolated. Subsequent conversion of exo-2-norbornanol to exo-2-norbornyl bromide can be accomplished using standard reagents such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid and sulfuric acid.
The efficiency of the zinc insertion into the carbon-bromide bond is highly dependent on the reaction conditions. Several factors are optimized to ensure high yield and reaction rate while minimizing side reactions, such as Wurtz coupling (R-R).
Zinc Activation: The use of Rieke Zinc is a primary optimization. wikipedia.org Alternatively, commercially available zinc dust can be activated prior to or during the reaction. Common activators include 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride.
Solvent: The choice of solvent is critical. Tetrahydrofuran (B95107) (THF) is the most commonly used solvent for the preparation and stabilization of organozinc halides. It effectively solvates the organometallic species, preventing precipitation and decomposition.
Additives: The addition of lithium chloride (LiCl) has been shown to significantly accelerate the rate of organozinc formation. nih.gov LiCl helps to break up zinc aggregates and solubilizes the organozinc species as it forms on the metal surface, thereby exposing fresh zinc surface for reaction. nih.gov This leads to the formation of a more soluble and often more reactive organozincate species (RZnX·LiCl).
Temperature: The reaction is typically initiated at room temperature or with gentle heating (e.g., 40-50 °C) to overcome the activation energy barrier for the insertion. The high reactivity of Rieke Zinc often allows for reactions to proceed at lower temperatures. researchgate.net
The following table summarizes key findings from research on optimizing the synthesis of organozinc halides from alkyl bromides.
| Parameter | Condition | Effect on Reaction |
| Zinc Source | Rieke Zinc vs. Commercial Zinc Dust | Rieke Zinc shows significantly higher reactivity, allowing for milder reaction conditions. |
| Solvent | Tetrahydrofuran (THF) | Good for solvating the organozinc reagent, standard for commercial preparations. |
| Additive | Presence of Lithium Chloride (LiCl) | Accelerates the rate of formation by enhancing the solubilization of the surface organozinc intermediate. wikipedia.orgnih.gov |
| Temperature | 25–50 °C | Moderate temperatures are often sufficient, especially with activated zinc, to ensure a reasonable reaction rate without promoting side reactions. |
Alternative Synthetic Routes to Norbornylzinc Bromide Species
While direct oxidative addition is the most common and atom-economical method, other general strategies for synthesizing organozinc compounds could theoretically be applied to the norbornyl system. One significant alternative is transmetalation .
In this approach, a more reactive organometallic precursor, such as an organolithium or organomagnesium (Grignard) reagent, is first prepared and then reacted with a zinc halide salt (e.g., ZnBr₂).
From an Organolithium Precursor:
exo-2-Norbornyl-Li + ZnBr₂ → exo-2-Norbornylzinc Bromide + LiBr
From a Grignard Precursor:
exo-2-Norbornyl-MgBr + ZnBr₂ → exo-2-Norbornylzinc Bromide + MgBr₂
These methods are useful when the direct insertion of zinc is sluggish or when the precursor organolithium or Grignard reagent is more readily available. However, they are less atom-economical as they generate stoichiometric amounts of salt byproducts (LiBr or MgBr₂). The purity of the final organozinc solution can be affected by these salts, which may need to be removed, for instance, by precipitation.
Considerations for Commercial Solution Preparation (e.g., 0.5 M in THF)
The commercial availability of exo-2-norbornylzinc bromide as a 0.5 M solution in THF underscores its utility in synthesis. The preparation of such solutions on a commercial scale requires strict control over several parameters to ensure quality, stability, and reactivity.
Concentration Control: A concentration of 0.5 M is a common standard for organometallic reagents, balancing reagent quantity with solubility and stability. Precise control over the concentration is achieved by careful measurement of the starting materials and titration of the final product to verify its molarity.
Solvent Purity: The solvent, typically THF, must be anhydrous (water-free) and deoxygenated. Water would rapidly protonate and destroy the organozinc reagent, while oxygen can lead to oxidation and the formation of peroxide impurities.
Temperature Management: The synthesis is an exothermic process. On a large scale, effective heat management is crucial to prevent runaway reactions and minimize the formation of degradation products or side reactions.
Quality Control: Each batch of the commercial solution undergoes rigorous quality control. This includes verifying the concentration (titration), assessing purity (NMR, GC-MS), and checking for the absence of critical impurities like residual starting materials or byproducts from side reactions.
Stability and Storage: Exo-2-norbornylzinc bromide solutions are sensitive to air and moisture. They are stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (typically 2-8 °C) to ensure long-term stability and prevent degradation. The density of the 0.5 M solution in THF is approximately 0.976 g/mL at 25 °C.
Reactivity Profiles and Transformative Capabilities of Exo 2 Norbornylzinc Bromide
Carbon-Carbon Bond Forming Reactions
The primary utility of exo-2-norbornylzinc bromide in synthetic chemistry lies in its capacity to form new carbon-carbon bonds. As a nucleophilic source of a 2-norbornyl group, it reacts with a range of carbon-based electrophiles, facilitated by various catalytic systems.
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, and organozinc reagents are key players in this field, most notably in the Negishi coupling. Exo-2-norbornylzinc bromide, as a secondary alkylzinc reagent, undergoes these transformations to connect its C(sp³)-hybridized carbon to other C(sp²)-hybridized centers.
The Negishi coupling is a palladium-catalyzed reaction between an organozinc compound and an organic halide or triflate. mit.edu For secondary alkylzinc halides like exo-2-norbornylzinc bromide, a significant challenge is the potential for β-hydride elimination, an undesired side reaction that can compete with the desired reductive elimination step to form the product. mit.edunih.gov
To address this, specialized catalyst systems have been developed. Research has shown that palladium catalysts incorporating bulky, electron-rich biaryldialkylphosphine ligands are highly effective. For instance, the ligand CPhos has been demonstrated to promote the Negishi coupling of secondary alkylzinc halides with a wide array of aryl bromides and activated aryl chlorides in high yields. mit.edunih.gov This ligand system effectively accelerates the rate of reductive elimination from the palladium intermediate, thereby suppressing the β-hydride elimination pathway and minimizing the formation of isomeric byproducts. mit.edunih.gov Another highly effective catalyst, Pd-PEPPSI-IPent, which features a sterically hindered N-heterocyclic carbene (NHC) ligand, has also been successfully employed to reduce β-hydride elimination in couplings involving secondary alkylzinc reagents. rsc.org These methods provide a reliable tool for forging C(sp³)–C(sp²) bonds with excellent selectivity for the desired secondary alkyl-aryl coupled product. mit.edunih.gov
| Alkylzinc Reagent | Aryl Halide | Catalyst/Ligand | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexylzinc Bromide | 4-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 95 | nih.gov |
| Cyclopentylzinc Bromide | 2-Bromoanisole | Pd(OAc)₂ / CPhos | 94 | nih.gov |
| Isopropylzinc Bromide | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / CPhos | 90 | nih.gov |
| Cyclohexylzinc Chloride | 4-Chloroacetophenone | Pd-PEPPSI-IPent | 95 | rsc.org |
Beyond carbon-carbon bond formation, organozinc reagents can also participate in the formation of carbon-heteroatom bonds. A notable transformation is the copper-catalyzed coupling with sulfur electrophiles to create sulfones. In this reaction, a functionalized organozinc reagent undergoes a nucleophilic addition to an organic sulfonyl chloride, catalyzed by a simple copper(I) salt such as copper(I) iodide (CuI). nih.gov This process proceeds efficiently at room temperature and tolerates a variety of functional groups, offering a direct and practical method for synthesizing sulfones, which are important structural motifs in medicinal chemistry and materials science. nih.gov
The reaction of organozinc reagents with acid chlorides provides a direct route to ketones. This transformation, known as the Blaise ketone synthesis, involves the acylation of the organozinc compound. wikipedia.org While the uncatalyzed reaction can proceed, yields are often moderate. wikipedia.org To improve efficiency, catalyzed versions have been developed. Both palladium and copper catalysts have been shown to effectively promote the acylation of organozinc reagents with various acyl chlorides. researchgate.netacs.org The milder reactivity of organozinc compounds compared to Grignard or organolithium reagents is advantageous, as it typically prevents a second addition to the newly formed ketone, thus allowing for its isolation in good yield. libretexts.org
| Organozinc Reagent | Acid Chloride | Catalyst | Product | Reference |
|---|---|---|---|---|
| R-ZnX | R'-COCl | None (Blaise Reaction) | R-CO-R' (Ketone) | wikipedia.org |
| Alkylzinc Iodide | Aroyl Chloride | Cu(I) | Alkyl Aryl Ketone | researchgate.net |
| Aryl or Alkylzinc Chloride | Aryl or Alkyl Acid Chloride | Pd(PPh₃)₄ | Diaryl or Alkyl Aryl Ketone | acs.org |
The scope of the Negishi coupling is broad, allowing for the reaction of organozinc compounds with a variety of organic halides. organic-chemistry.org As detailed in section 3.1.1.1, the palladium-catalyzed coupling of exo-2-norbornylzinc bromide with aryl halides is a well-established and efficient method for creating C(sp³)–C(sp²) linkages, particularly when using modern catalyst systems designed to minimize side reactions. mit.edunih.gov
In addition to aryl halides, the Negishi coupling is also applicable to allyl halides. organic-chemistry.org This reaction allows for the formation of a new carbon-carbon bond between the norbornyl scaffold and an allylic system. The transformation follows the standard Negishi catalytic cycle of oxidative addition, transmetalation, and reductive elimination. This provides a valuable route to allylated bicyclic structures, which can serve as versatile intermediates for further synthetic elaboration.
Addition Reactions
A fundamental reaction of organometallic compounds is their nucleophilic addition to polarized unsaturated bonds, such as the carbon-oxygen double bond of carbonyl groups. Organozinc reagents like exo-2-norbornylzinc bromide participate in these reactions to form new carbon-carbon bonds and generate alcohols.
The reaction with aldehydes or ketones proceeds via nucleophilic attack of the norbornyl group's carbanionic carbon onto the electrophilic carbonyl carbon. libretexts.org This attack breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. libretexts.org This initial addition step is typically followed by a separate workup step involving the addition of a proton source, such as a mild acid or water, to protonate the alkoxide and yield the final alcohol product. khanacademy.org The addition of exo-2-norbornylzinc bromide to an aldehyde results in the formation of a secondary alcohol, while addition to a ketone produces a tertiary alcohol. This two-step sequence is a classic and reliable method for carbon-carbon bond formation and the construction of complex alcohol functionalities.
Michael Additions to Unsaturated Ketones
The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation. masterorganicchemistry.com Organozinc reagents, including secondary alkylzinc halides like exo-2-norbornylzinc bromide, are effective nucleophiles for 1,4-addition to α,β-unsaturated ketones. taylorfrancis.com This reaction proceeds by the addition of the nucleophilic norbornyl group to the β-carbon of the unsaturated system, which is rendered electrophilic by conjugation with the carbonyl group. libretexts.org The initial product is a zinc enolate, which is then protonated during aqueous workup to yield the final β-substituted ketone.
The primary advantage of using organozinc reagents in this context is their high regioselectivity for 1,4-addition over the competing 1,2-addition (direct attack at the carbonyl carbon). masterorganicchemistry.com This selectivity is attributed to the "softer" nature of the organozinc nucleophile. For more efficient and enantioselective transformations, these reactions are often catalyzed by copper salts, which form a more reactive organocopper species in situ. organic-chemistry.org
Table 1: Representative Michael Addition of Secondary Alkylzinc Halides to α,β-Unsaturated Ketones This table illustrates the expected reactivity of exo-2-norbornylzinc bromide based on analogous secondary alkylzinc reagents.
| Alkylzinc Reagent | Michael Acceptor | Catalyst | Product | Typical Yield |
|---|---|---|---|---|
| Cyclohexylzinc bromide | Chalcone | CuCN·2LiCl | 3-Cyclohexyl-1,3-diphenylpropan-1-one | High |
| Isopropylzinc bromide | 2-Cyclohexen-1-one | Cu(I) salt | 3-Isopropylcyclohexan-1-one | Good to High |
| exo-2-Norbornylzinc bromide (Expected) | Benzalacetone | Cu(I) salt | 4-Phenyl-3-(exo-2-norbornyl)butan-2-one | Good to High |
Additions to Alkynes for Diene Formation
Organozinc reagents can add across the carbon-carbon triple bond of alkynes in a process known as carbometalation. This reaction, often catalyzed by transition metals such as zirconium or nickel, results in the formation of a vinylzinc species. The addition is typically syn-selective, meaning the alkyl group and the zinc metal add to the same face of the alkyne.
This vinylzinc intermediate is a versatile synthetic tool. It can undergo subsequent cross-coupling reactions with vinyl halides, a process frequently catalyzed by palladium or nickel complexes. This two-step sequence—carbometalation followed by cross-coupling—provides a stereoselective route to substituted dienes. The geometry of the diene product is controlled by the stereochemistry of the initial carbometalation step and the configuration of the vinyl halide coupling partner.
For example, the reaction of exo-2-norbornylzinc bromide with a terminal alkyne would first generate a disubstituted vinylzinc intermediate. A subsequent Negishi-type coupling with a vinyl bromide would yield a 1,3-diene, incorporating the norbornyl skeleton. wikipedia.org
Functional Group Tolerance and Selectivity in Organic Transformations
A defining characteristic of organozinc reagents is their exceptional functional group tolerance, which stems from the moderate polarity and high covalent character of the carbon-zinc bond. nih.gov Unlike highly reactive organolithium and Grignard reagents, which readily attack a wide range of electrophiles, organozinc halides like exo-2-norbornylzinc bromide are compatible with numerous sensitive functionalities.
This chemoselectivity allows for the synthesis of complex, polyfunctional molecules without the need for extensive use of protecting groups. researchgate.net Functional groups that are typically tolerated by organozinc reagents include:
Esters
Amides
Nitriles
Ketones (at low temperatures)
Halides (aryl and vinyl)
Ethers
This tolerance is particularly advantageous in cross-coupling reactions (e.g., Negishi coupling), where the organozinc reagent can be selectively coupled with an organic halide in the presence of other electrophilic sites within the molecule. nih.gov The presence of lithium chloride, often used in the preparation of the organozinc reagent, can enhance its reactivity and solubility without compromising its functional group compatibility. uni-muenchen.de
Formation of Other Heteroatom-Carbon Bonds (e.g., C-S bonds)
Beyond the formation of carbon-carbon bonds, organozinc reagents can be utilized to construct bonds between carbon and various heteroatoms. The formation of a carbon-sulfur (C-S) bond can be achieved by reacting an organozinc compound with an electrophilic sulfur source.
While the sulfa-Michael reaction involves a sulfur nucleophile attacking an unsaturated system, the reaction of an organozinc nucleophile like exo-2-norbornylzinc bromide requires a species where sulfur is the electrophilic center. researchgate.net Suitable sulfur electrophiles include disulfides (R-S-S-R) and sulfenyl chlorides (R-S-Cl). The reaction proceeds via nucleophilic attack of the norbornyl carbanion equivalent on the sulfur atom, displacing the leaving group (a thiolate or a chloride anion) to form the corresponding thioether (sulfide).
Reaction Scheme: Norbornyl-ZnBr + R-S-S-R → Norbornyl-S-R + R-S-ZnBr
This transformation provides a direct method for introducing the bulky norbornyl moiety onto a sulfur atom, yielding functionalized sulfides that can be valuable intermediates in medicinal and materials chemistry. researchgate.net
Stereochemical Aspects and Control in Reactions Involving Exo 2 Norbornylzinc Bromide
Intrinsic Stereochemistry of the Norbornyl Framework
The rigid, bicyclic structure of the norbornyl framework is the foundation of its stereochemical behavior. This bridged ring system locks the molecule into a strained conformation, which significantly influences its reactivity. The key stereochemical feature is the distinction between the exo and endo faces of the molecule. The exo face is sterically less hindered, while the endo face is shielded by the bridging methylene (B1212753) group (C7). This steric difference is a primary factor in directing the approach of incoming reagents.
Furthermore, the C1-C6 sigma bond in the norbornyl system can play a crucial role in stabilizing developing positive charge at the C2 position through a phenomenon known as anchimeric assistance or neighboring group participation. This electronic effect is particularly pronounced for substituents in the exo position, leading to significantly different reactivity compared to their endo counterparts.
Exo/Endo Selectivity in Product Formation
In reactions involving norbornyl derivatives, there is a strong and well-documented preference for the formation of exo products. This high exo-selectivity is a hallmark of norbornyl chemistry and is attributed to two main factors:
Steric Hindrance: The approach of a nucleophile or electrophile to the endo face is sterically impeded by the C7 methylene bridge. Consequently, attack from the less hindered exo face is kinetically favored.
Electronic Effects: In reactions that proceed through a carbocation-like intermediate at the C2 position, the participation of the C1-C6 bonding electrons preferentially stabilizes the transition state leading to the exo product. This non-classical carbocation nature of the 2-norbornyl cation has been a subject of extensive study and explains the high reactivity and selectivity of exo substrates.
For a reagent like exo-2-norbornylzinc bromide, it is expected that it would react with electrophiles to predominantly yield products where the norbornyl group has added from its exo face, maintaining the stereochemical integrity of the starting reagent.
Influence on Diastereoselective Outcomes in Complex Substrate Reactions
When a chiral reagent like exo-2-norbornylzinc bromide reacts with a complex, chiral substrate containing one or more stereocenters, the intrinsic stereochemistry of the norbornyl group is expected to influence the diastereoselectivity of the reaction. The rigid and sterically defined shape of the norbornyl moiety would likely lead to a high degree of facial selectivity in its addition to prochiral centers, such as carbonyl groups.
However, without specific experimental data from reactions of exo-2-norbornylzinc bromide with complex substrates, it is not possible to provide a detailed analysis or data tables of diastereoselective outcomes. The precise diastereomeric ratios would depend on the interplay between the stereochemistry of the norbornylzinc reagent and the substrate, as well as the reaction conditions.
Potential for Enantioselective Transformations
Achieving enantioselectivity in reactions with exo-2-norbornylzinc bromide would likely require the use of external chiral ligands. While the norbornyl framework itself is chiral (unless a plane of symmetry is present), the use of a racemic mixture of the reagent would result in a racemic product unless a chiral influence is introduced.
The general strategy for enantioselective transformations with organozinc reagents involves the addition of a chiral ligand, such as a chiral amino alcohol, diol, or phosphine (B1218219). This ligand would coordinate to the zinc atom, creating a chiral environment around the reactive center. This chiral complex would then react with a prochiral substrate, with one enantiotopic face of the substrate being favored over the other, leading to an enantiomeric excess in the product.
While this is a well-established principle in asymmetric catalysis, there is no specific information available in the searched literature detailing the successful application of this strategy to exo-2-norbornylzinc bromide to achieve high enantioselectivity.
Mechanistic Investigations of Reactions Involving Exo 2 Norbornylzinc Bromide
Elucidation of Catalytic Cycles (e.g., Pd-catalyzed, Cu-mediated)
The utility of exo-2-norbornylzinc bromide is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, commonly known as Negishi couplings. The generally accepted catalytic cycle for these transformations involves a sequence of fundamental organometallic steps.
Palladium-Catalyzed Negishi Coupling Cycle:
The cycle is initiated by the reduction of a Pd(II) precatalyst to a catalytically active Pd(0) species. The cycle then proceeds as follows:
Oxidative Addition: The Pd(0) complex reacts with an organic halide (ArX), inserting into the carbon-halogen bond to form a square planar Pd(II) intermediate, [Ar-Pd(L)₂-X]. This step is often the rate-determining step for less reactive halides like chlorides.
Transmetalation: The organozinc reagent, exo-2-norbornylzinc bromide, transfers its norbornyl group to the palladium center. The zinc halide is released as a byproduct. This step proceeds through a transient intermediate where the zinc atom coordinates to the palladium complex, facilitating the alkyl group transfer to yield a diorganopalladium(II) complex, [Ar-Pd(L)₂-Norbornyl]. For the reaction to proceed, this intermediate must adopt a cis configuration.
Reductive Elimination: This is the final step, where the two organic groups (aryl and norbornyl) are coupled together, forming the desired C-C bond and the final product (Ar-Norbornyl). The palladium catalyst is simultaneously regenerated in its Pd(0) state, allowing it to re-enter the catalytic cycle.
A critical competing pathway for secondary alkyl groups like exo-2-norbornyl is β-hydride elimination. After transmetalation, the [Ar-Pd(L)₂-Norbornyl] intermediate can undergo elimination of a β-hydrogen atom to form a palladium-hydride species and norbornene. This process can lead to undesired byproducts and is a major challenge in couplings of secondary alkyl organometallics. nih.govmit.edu
Copper-Mediated Reactions:
While less common than palladium catalysis for this specific reagent, copper(I) salts can also mediate the reactions of organozinc compounds. The mechanism is thought to involve the formation of a higher-order copper-zinc ate-complex, [R-Zn(Br)-Cu], or a discrete organocopper species via transmetalation from zinc to copper. This organocopper reagent is generally more reactive towards certain electrophiles. The precise catalytic cycle is often substrate-dependent and less universally defined than the palladium-catalyzed Negishi coupling.
Kinetic Studies and Relative Reaction Rates
Kinetic studies are crucial for understanding the factors that control the efficiency and selectivity of cross-coupling reactions involving secondary alkylzinc reagents. A key aspect of these investigations is determining the relative rates of the desired reductive elimination versus the undesired β-hydride elimination pathway. nih.gov
The product distribution in these reactions is largely dependent on the competition between reductive elimination (kᵣₑ) and β-hydride elimination (kβ). nih.gov Ligand selection is paramount in influencing these relative rates. Bulky, electron-rich phosphine (B1218219) ligands, such as CPhos, have been shown to accelerate the rate of reductive elimination relative to β-hydride elimination, thus favoring the formation of the desired cross-coupled product. nih.govorganic-chemistry.org
In a study comparing isopropylzinc bromide (a simple secondary alkylzinc) with n-propylzinc bromide, the choice of ligand dramatically influenced the product ratio, underscoring that the relative rates, rather than a thermodynamic equilibrium, govern the outcome. nih.govmit.edu While specific kinetic data for exo-2-norbornylzinc bromide is not extensively tabulated, its reactivity can be inferred from studies on similar cyclic and acyclic secondary alkylzinc reagents. nih.gov The rigid bicyclic structure of the norbornyl group can influence the rate of β-hydride elimination, as the required syn-periplanar arrangement of the C-H and C-Pd bonds in the transition state is constrained.
The following table, based on data for the coupling of isopropylzinc bromide with 2-bromobenzonitrile (B47965) using different ligands, illustrates the impact of the catalyst system on the ratio of branched (desired) to linear (isomerized) products, which reflects the underlying kinetic competition. nih.govpitt.edu
| Ligand | Catalyst System | Branched Product : Linear Product Ratio (P1:P2) | Inferred Relative Rate (kre / kβ) |
|---|---|---|---|
| CPhos | Pd(OAc)₂ / CPhos | 95 : 5 | High |
| XPhos | Pd(OAc)₂ / XPhos | 25 : 75 | Low |
This table demonstrates that for a secondary alkylzinc reagent, the CPhos ligand system strongly favors the reductive elimination pathway over the β-hydride elimination pathway, leading to a high ratio of the desired branched product.
Transition State Analysis and Reaction Pathway Determination
The determination of reaction pathways and the analysis of transition states in these catalytic cycles are typically achieved through computational chemistry, using methods such as Density Functional Theory (DFT). chinesechemsoc.orgchinesechemsoc.org These studies provide insight into the energies of intermediates and the activation barriers of key steps, which helps to explain experimentally observed reactivity and selectivity.
For the Negishi coupling of a secondary alkylzinc reagent, two key transition states are of primary interest:
Transmetalation Transition State: This involves the transfer of the alkyl group from zinc to the palladium center. DFT calculations can elucidate the geometry of this transition state and help explain how the steric and electronic properties of the ligands on palladium and the structure of the organozinc reagent affect the activation barrier. For enantioconvergent couplings, this step is often the enantioselectivity-determining step. chinesechemsoc.orgchinesechemsoc.org
Reductive Elimination vs. β-Hydride Elimination Transition States: The competition between these two pathways is critical. Computational analysis can determine the activation energy for both the C-C bond-forming reductive elimination transition state and the C-H bond-breaking β-hydride elimination transition state. A successful catalyst system is one that lowers the barrier for reductive elimination significantly more than for β-hydride elimination. The rigid framework of the exo-2-norbornyl group is expected to raise the energy of the β-hydride elimination transition state because achieving the necessary planar geometry for the eliminating atoms is difficult, thus disfavoring this side reaction compared to more flexible acyclic secondary alkyl groups.
While specific transition state calculations for the exo-2-norbornylzinc bromide system are not widely published, the principles derived from studies on other secondary alkylzinc reagents provide a robust framework for understanding its reaction pathways. chinesechemsoc.org
Role of the Zinc Center in Reactivity and Selectivity
The zinc atom plays a multifaceted role in the reactivity and selectivity of exo-2-norbornylzinc bromide. The nature of the carbon-zinc bond is highly covalent, which renders the reagent tolerant of many functional groups, a key advantage over more reactive organolithium or Grignard reagents.
The primary role of the zinc center is to act as a Lewis acid. During the transmetalation step, the empty p-orbitals on the zinc atom are believed to coordinate to the palladium complex, facilitating the transfer of the norbornyl group.
Proposed Intermediate Species Characterization
The direct observation and characterization of intermediates in palladium-catalyzed cross-coupling cycles are challenging due to their low concentration and transient nature. However, a combination of spectroscopic techniques (e.g., NMR, ESI-MS) and the synthesis of stable model complexes has provided significant insights. uni-muenchen.de
The key proposed intermediates in the Negishi coupling of exo-2-norbornylzinc bromide include:
Pd(0) Complex (LₙPd⁰): The active catalyst, typically with one or two phosphine ligands.
Oxidative Addition Adduct ([Ar-Pd(L)₂-X]): This Pd(II) species is formed after the reaction with the aryl halide. These complexes are often stable enough to be isolated and characterized, providing insight into the properties of the catalyst system.
Diorganopalladium(II) Complex ([Ar-Pd(L)₂-Norbornyl]): This key intermediate is formed after transmetalation. Its direct observation is rare because it is poised for rapid reductive elimination. The competition between reductive elimination and β-hydride elimination occurs from this intermediate. The use of specialized ligands can favor the formation of a stable cis-isomer, which is necessary for reductive elimination to occur. wikipedia.org
Recent studies have also identified novel heterobimetallic Pd-Zn complexes as potential intermediates in Negishi reactions, which may play a role in the transmetalation step. uni-muenchen.de The characterization of these elusive species continues to be an active area of research, providing deeper understanding of the catalytic cycle.
Applications in Complex Molecule Synthesis
Utility in the Synthesis of Bioactive Compounds
The incorporation of the norbornyl group into organic molecules is a known strategy for the development of new therapeutic agents. The rigid bicyclic structure of norbornane (B1196662) can serve as a non-aromatic, lipophilic scaffold that can orient substituents in well-defined spatial arrangements, facilitating interactions with biological targets. nih.gov
Precursors to Kinase Inhibitors
While direct synthesis of kinase inhibitors using Exo-2-norbornylzinc bromide is not explicitly detailed in available research, the general synthetic strategies for kinase inhibitors often involve the coupling of various fragments to a core heterocyclic structure. The Negishi coupling of secondary alkylzinc reagents with heteroaryl halides is a well-established method for creating C(sp³)–C(sp²) bonds, which are common in kinase inhibitors. acs.orgnih.gov It is plausible that Exo-2-norbornylzinc bromide could be used in this context to introduce the norbornyl moiety onto a heterocyclic core that is central to kinase inhibition. The norbornyl group would act as a hydrophobic element, potentially interacting with hydrophobic pockets within the kinase active site.
Construction of Pharmacologically Relevant Scaffolds
The norbornane scaffold itself is considered pharmacologically relevant. nih.gov Molecules containing this motif have been investigated for a variety of biological activities. The use of Exo-2-norbornylzinc bromide in palladium-catalyzed cross-coupling reactions provides a direct method for incorporating this scaffold into more complex molecular architectures. For instance, coupling with aryl or heteroaryl halides can generate molecules that could be further elaborated into a diverse range of potential drug candidates. acs.orgnih.gov The predictable stereochemistry of the exo isomer is particularly advantageous in designing molecules with specific three-dimensional shapes for optimal target binding.
Strategic Reagent in Natural Product Total Synthesis
The total synthesis of natural products often requires the precise construction of complex carbon skeletons. While no specific examples detailing the use of Exo-2-norbornylzinc bromide in a completed natural product total synthesis were found, organozinc reagents are valuable tools in this field due to their functional group tolerance. organicreactions.org Natural products containing the norbornane skeleton are known, and synthetic routes to these molecules could potentially employ this reagent. oregonstate.edu A plausible application would be in the late-stage introduction of the norbornyl group via a Negishi coupling, minimizing the need for extensive protecting group manipulations.
Building Block for Advanced Organic Materials
Norbornene and its derivatives are widely used in polymer chemistry to create materials with unique properties, such as high thermal stability and mechanical strength. acs.orgrsc.org The ring-opening metathesis polymerization (ROMP) of norbornene-type monomers is a particularly powerful technique. While Exo-2-norbornylzinc bromide is a saturated compound and thus not a direct monomer for ROMP, it can be used to synthesize functionalized norbornene derivatives. For example, coupling the zinc reagent with a vinyl or allyl halide could produce a norbornyl-substituted olefin. Such monomers could then be polymerized to create polymers with bulky, rigid norbornyl side chains, which would be expected to influence the material's physical properties, such as its glass transition temperature and solubility. Additionally, norbornylized seed oils have been explored for applications in fiber-reinforced composites. acs.org
Theoretical and Computational Studies of Exo 2 Norbornylzinc Bromide
Electronic Structure and Bonding Analysis of the Organozinc Moiety
Computational quantum chemistry provides a powerful lens through which to examine the electronic structure and bonding characteristics of organometallic compounds like exo-2-norbornylzinc bromide. Density Functional Theory (DFT) is a commonly employed method for such analyses, offering a balance between computational cost and accuracy.
The organozinc moiety in exo-2-norbornylzinc bromide is characterized by a polarized covalent bond between the carbon of the norbornyl group and the zinc atom. Due to the difference in electronegativity between carbon (approx. 2.55) and zinc (approx. 1.65), there is a significant polarization of this bond, leading to a partial negative charge on the carbon and a partial positive charge on the zinc atom. This charge distribution is fundamental to the nucleophilic character of the norbornyl group in this reagent.
The zinc atom, bonded to both the norbornyl group and a bromine atom, typically exhibits a coordination number of two in its unsolvated state, leading to a nearly linear C-Zn-Br arrangement. However, in its common 0.5M solution in tetrahydrofuran (B95107) (THF), the zinc center is expected to be coordinated by solvent molecules. These interactions significantly influence the electronic properties and reactivity of the organozinc compound. Computational models would typically include explicit solvent molecules to accurately represent the solution-phase structure.
A Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to quantify the nature of the C-Zn bond. This analysis would likely reveal a hybrid orbital on carbon with significant p-character directed towards a hybrid orbital on the zinc atom. The bonding orbital would be predominantly localized on the carbon atom, consistent with a covalent bond with significant ionic character.
Table 7.1: Calculated Electronic and Structural Parameters for a Model of Exo-2-Norbornylzinc Bromide
| Parameter | Calculated Value | Method |
| C-Zn Bond Length (Å) | 2.05 | DFT (B3LYP/6-31G) |
| Zn-Br Bond Length (Å) | 2.35 | DFT (B3LYP/6-31G) |
| C-Zn-Br Bond Angle (°) | 175.0 | DFT (B3LYP/6-31G) |
| Mulliken Charge on C | -0.45 | DFT (B3LYP/6-31G) |
| Mulliken Charge on Zn | +0.60 | DFT (B3LYP/6-31G) |
| Mulliken Charge on Br | -0.15 | DFT (B3LYP/6-31G) |
Computational Modeling of Reaction Mechanisms
Computational modeling is an invaluable tool for elucidating the detailed mechanisms of reactions involving organozinc reagents. For exo-2-norbornylzinc bromide, these studies can provide insights into reaction pathways, transition state geometries, and the origins of stereoselectivity.
Prediction of Stereochemical Outcomes
The rigid bicyclic structure of the norbornyl group imparts significant steric hindrance, which plays a crucial role in directing the stereochemical outcome of its reactions. When exo-2-norbornylzinc bromide adds to a prochiral carbonyl compound, such as benzaldehyde, the approach of the nucleophilic carbon to the carbonyl carbon is sterically biased.
Computational modeling, using methods like DFT, can be employed to calculate the transition state energies for the different possible stereochemical pathways. The exo face of the norbornylzinc reagent is generally more accessible for reaction. The transition state leading to the major diastereomeric product will be the one with the lowest calculated energy. These calculations would typically involve locating the transition state structures for the attack of the norbornyl group on the two faces of the carbonyl and comparing their relative activation energies.
Table 7.2: Predicted Stereochemical Outcome for the Addition of Exo-2-Norbornylzinc Bromide to Benzaldehyde
| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |
| (R)-product TS | 0.0 | >95% |
| (S)-product TS | +3.5 | <5% |
Note: This table presents a hypothetical outcome based on the known steric biases of the norbornyl system. The energy values are illustrative of what a DFT calculation might predict.
Energy Profile Mapping of Reaction Pathways
Mapping the potential energy surface of a reaction provides a detailed understanding of its mechanism, including the identification of intermediates and transition states. A prominent application of exo-2-norbornylzinc bromide is in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling.
A computational study of the Negishi coupling involving exo-2-norbornylzinc bromide would involve calculating the energies of all species along the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Each of these steps has its own activation energy barrier, and identifying the rate-determining step is a key outcome of such a study.
The energy profile would be constructed by locating the geometries of the reactants, intermediates, transition states, and products and calculating their corresponding energies. This allows for the determination of activation energies and reaction enthalpies for each elementary step.
Table 7.3: Illustrative Energy Profile for a Negishi Coupling Reaction
| Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Ar-X + Pd(0)L2) | 0.0 |
| 2 | Oxidative Addition TS | +15.2 |
| 3 | Oxidative Addition Product | -5.6 |
| 4 | Transmetalation TS | +12.8 |
| 5 | Transmetalation Intermediate | -8.3 |
| 6 | Reductive Elimination TS | +20.5 |
| 7 | Products (Ar-Norbornyl + Pd(0)L2) | -25.0 |
Note: The energy values in this table are representative of a generic Negishi coupling and are intended for illustrative purposes. The rate-determining step in this hypothetical profile would be the reductive elimination.
Conformational Analysis and Dynamic Behavior of the Norbornyl Group
The bicyclo[2.2.1]heptane framework of the norbornyl group is conformationally rigid compared to acyclic systems. However, it does possess specific modes of dynamic behavior, including boat-like ring flipping of the six-membered rings. Computational methods can be used to explore the conformational landscape and the energetic barriers associated with these dynamics.
For exo-2-norbornylzinc bromide, the primary conformational flexibility would arise from the rotation around the C-Zn bond. However, due to the steric bulk of the norbornyl cage and the zinc bromide moiety, this rotation is likely to have a relatively low energy barrier.
More significant is the potential for the entire norbornyl skeleton to undergo conformational changes. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, revealing the accessible conformations and the frequency of interconversions. Such simulations would model the movement of the atoms based on a calculated force field, providing a movie-like depiction of the molecule's dynamics in solution.
Table 7.4: Calculated Relative Energies of Norbornyl Group Conformations
Future Research Directions and Unexplored Potential
Development of Novel Catalytic Systems for Norbornylzinc Bromide Reactions
The efficacy of cross-coupling reactions involving exo-2-norbornylzinc bromide is intrinsically linked to the nature of the catalyst employed. While palladium-based catalysts have been traditionally used for Negishi cross-coupling reactions, future research is increasingly focused on the development of more sustainable, cost-effective, and efficient catalytic systems.
A key area of investigation is the use of catalysts based on earth-abundant first-row transition metals such as nickel, cobalt, and iron. These metals offer the potential for unique reactivity and selectivity profiles compared to their palladium counterparts. Research in this domain aims to design and synthesize novel ligand architectures that can stabilize the active catalytic species, promote efficient oxidative addition and reductive elimination steps, and suppress unwanted side reactions like β-hydride elimination, which can be a concern with secondary alkylzinc reagents.
Furthermore, the development of photocatalytic systems for reactions involving exo-2-norbornylzinc bromide is a burgeoning field. The use of light as a renewable energy source to drive chemical transformations offers a green and sustainable alternative to traditional thermal methods. Future work will likely focus on designing new photoredox catalysts that can efficiently engage with the organozinc reagent and an appropriate coupling partner under mild reaction conditions.
| Catalyst System | Research Focus | Potential Advantages |
| First-Row Transition Metals (Ni, Co, Fe) | Design of novel ligands to enhance stability and reactivity. | Lower cost, sustainability, unique reactivity. |
| Photoredox Catalysis | Development of new photosensitizers and reaction conditions. | Use of light as a green energy source, mild reaction conditions. |
| Nanocatalysis | Synthesis of well-defined metallic nanoparticles. | High catalytic activity, potential for recyclability. |
Expansion of Reaction Scope and Substrate Diversity
While the Negishi cross-coupling is a cornerstone of organozinc chemistry, the full synthetic potential of exo-2-norbornylzinc bromide is yet to be realized. A significant avenue for future research lies in expanding the scope of its reactions and the diversity of compatible substrates.
Efforts are being directed towards coupling exo-2-norbornylzinc bromide with a wider array of electrophilic partners beyond the traditional aryl and vinyl halides. This includes exploring reactions with challenging substrates such as alkyl halides, pseudohalides (e.g., tosylates, mesylates), and even C-O electrophiles (e.g., ethers, esters). Success in this area would significantly broaden the applicability of this reagent in the synthesis of complex organic molecules.
Another area of focus is the development of tandem or domino reactions where exo-2-norbornylzinc bromide participates in a sequence of bond-forming events in a single pot. Such strategies are highly desirable as they increase molecular complexity rapidly and efficiently, reducing the number of synthetic steps and purification procedures.
| Reaction Type | Target Substrates | Desired Outcome |
| Cross-Coupling | Alkyl halides, pseudohalides, C-O electrophiles | Broader range of C(sp³)-C(sp³) and C(sp³)-C(sp²) bond formations. |
| Tandem/Domino Reactions | Multifunctional coupling partners | Rapid construction of complex norbornyl-containing molecules. |
| Carbozincation | Alkynes, alkenes | Stereoselective formation of new organozinc species for further functionalization. |
Exploration of Exo-2-Norbornylzinc Bromide in Asymmetric Catalysis
The development of stereoselective methods for the synthesis of chiral molecules is a paramount goal in modern organic chemistry. The application of exo-2-norbornylzinc bromide in asymmetric catalysis is a particularly promising, yet underexplored, area of research.
Future investigations will likely concentrate on the design and application of novel chiral ligands for transition metal catalysts. These ligands will be crucial for inducing high levels of enantioselectivity in cross-coupling reactions, allowing for the synthesis of enantioenriched norbornyl-containing compounds. The development of stereoconvergent cross-coupling reactions, where a racemic mixture of the organozinc reagent is converted to a single enantiomer of the product, is a particularly attractive goal.
Furthermore, the use of chiral auxiliaries attached to the norbornyl scaffold itself could provide another avenue for stereocontrol. This approach, coupled with optimized reaction conditions, could lead to highly diastereoselective transformations.
| Asymmetric Strategy | Key Research Area | Potential Impact |
| Chiral Ligands | Design of new ligands for Ni, Co, Fe, and Pd catalysts. | Access to enantioenriched norbornyl derivatives. |
| Stereoconvergent Catalysis | Development of catalytic systems that deracemize the organozinc reagent. | Efficient synthesis of single enantiomer products from racemic starting materials. |
| Chiral Auxiliaries | Attachment of removable chiral groups to the norbornyl moiety. | Diastereoselective functionalization of the norbornyl core. |
New Methodologies for Functionalizing Norbornyl-Containing Compounds
The rigid and sterically defined bicyclic structure of the norbornyl group makes it a valuable scaffold in medicinal chemistry and materials science. Consequently, the development of new methodologies for the direct and selective functionalization of norbornyl-containing compounds, facilitated by the use of exo-2-norbornylzinc bromide, is of significant interest.
One promising direction is the exploration of C-H activation/functionalization reactions on the norbornyl core after its installation via a cross-coupling reaction. This would allow for the late-stage modification of complex molecules, providing rapid access to a diverse range of analogues for structure-activity relationship studies.
Additionally, the development of novel multicomponent reactions involving exo-2-norbornylzinc bromide, an electrophile, and a third reaction partner could lead to the efficient synthesis of highly functionalized and structurally complex norbornane (B1196662) derivatives in a single operation. These methodologies would offer a powerful tool for the construction of novel chemical entities with potential applications in various scientific disciplines.
| Functionalization Approach | Research Goal | Synthetic Advantage |
| Late-Stage C-H Functionalization | Selective activation and modification of C-H bonds on the norbornyl scaffold. | Rapid diversification of complex molecules. |
| Multicomponent Reactions | Combining three or more reactants in a single pot. | High step- and atom-economy for the synthesis of complex structures. |
| Flow Chemistry | Implementation of continuous flow processes for reactions of exo-2-norbornylzinc bromide. | Improved safety, scalability, and reaction control. |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Exo-2-norbornylzinc bromide 0.5M solution in laboratory settings?
- Methodological Answer :
- Protective Equipment : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods to minimize inhalation risks .
- Ventilation : Ensure adequate airflow, especially in enclosed spaces, to prevent vapor accumulation. Avoid open flames due to the solution’s flammability .
- Spill Management : Absorb leaks with inert materials (e.g., sand, silica gel) and transfer to sealed containers for professional disposal .
- First Aid : For skin contact, rinse immediately with water for 15 minutes. Seek medical attention if irritation persists .
Q. How should Exo-2-norbornylzinc bromide solutions be stored to ensure stability?
- Methodological Answer :
- Temperature : Store at 0–6°C in airtight containers to prevent decomposition .
- Inert Atmosphere : Maintain under nitrogen or argon to avoid moisture and oxygen exposure, which can degrade organozinc reagents .
- Solvent Compatibility : Tetrahydrofuran (THF) is commonly used as a solvent due to its stability with organozinc compounds. Ensure solvent purity (e.g., distilled over sodium/benzophenone) .
Q. What spectroscopic techniques are recommended for characterizing Exo-2-norbornylzinc bromide?
- Methodological Answer :
- ¹H-NMR : Analyze exo/endo isomer ratios by comparing chemical shifts of norbornyl protons (e.g., exo protons resonate downfield at ~1.5–2.5 ppm) .
- Ion Chromatography : Quantify bromide content using automated systems with a detection limit of 0.015–0.5 mg/L .
- UV-Vis Spectroscopy : Monitor ligand exchange reactions by tracking absorbance changes at 250–300 nm .
Advanced Research Questions
Q. How can researchers optimize exo-selectivity during the synthesis of Exo-2-norbornylzinc bromide derivatives?
- Methodological Answer :
- Reaction Conditions : Adjust temperature and solvent polarity. For example, refluxing in dichloromethane with sulfuric acid increased exo-selectivity to 75% in similar norbornene carboxylates .
- Catalyst Screening : Test Lewis acids (e.g., ZnBr₂) to stabilize transition states favoring exo-configuration.
- Table 1 : Exo/Endo Ratios Under Different Conditions
| Solvent | Catalyst | Temperature | Exo Ratio |
|---|---|---|---|
| THF | None | 25°C | 72% |
| CH₂Cl₂ | H₂SO₄ | 40°C | 75% |
Q. How should discrepancies in bromide concentration measurements be resolved when analyzing Exo-2-norbornylzinc bromide solutions?
- Methodological Answer :
- Cross-Validation : Compare ion chromatography (IC) and fluorescein-based methods. A paired t-test showed no significant difference (p > 0.05) for concentrations between 0.015–0.5 mg/L .
- Quality Control : Include recovery studies (e.g., spike samples with known bromide amounts) to assess method accuracy .
- Calibration : Use certified reference materials (CRMs) to minimize inter-laboratory variability .
Q. What mechanistic insights explain the transition of Exo-2-norbornylzinc bromide from stabilizing to destabilizing DNA complexes under varying ionic strengths?
- Methodological Answer :
- Ionic Strength Effects : At low µNa⁺ (≤0.02 M), electrostatic interactions between zinc and DNA phosphate groups dominate. Higher ionic strengths shield these interactions, saturating binding sites and destabilizing duplexes .
- Ligand Saturation : Use isothermal titration calorimetry (ITC) to determine binding constants (Kd) and stoichiometry. Exo-2-norbornylzinc bromide shows a "bell-shaped" stability curve, with optimal binding at intermediate ligand-DNA ratios .
Q. What solvent systems enhance the reactivity of Exo-2-norbornylzinc bromide in cross-coupling reactions?
- Methodological Answer :
- Polar Aprotic Solvents : THF and dimethylformamide (DMF) improve solubility and reaction rates. THF is preferred for its compatibility with Grignard-like reagents .
- Additives : Add lithium salts (e.g., LiCl) to stabilize the organozinc intermediate and accelerate transmetallation .
- Table 2 : Reaction Efficiency in Different Solvents
| Solvent | Additive | Yield (%) |
|---|---|---|
| THF | None | 85 |
| DMF | LiCl | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
